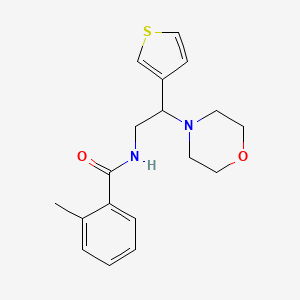

2-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2-methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S/c1-14-4-2-3-5-16(14)18(21)19-12-17(15-6-11-23-13-15)20-7-9-22-10-8-20/h2-6,11,13,17H,7-10,12H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJAJLYZAYRNKCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC(C2=CSC=C2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The thiophene ring can be introduced through this method, followed by the addition of the morpholino group via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes the use of high-efficiency catalysts, continuous flow reactors, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the benzamide can be reduced to form amines.

Substitution: The morpholino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the benzamide can produce primary or secondary amines.

Scientific Research Applications

2-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide involves its interaction with specific molecular targets. The morpholino group can enhance the compound’s solubility and bioavailability, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 2: Crystallographic and Spectroscopic Data

Key Observations:

- The thiourea derivative 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide exhibits a monoclinic crystal system stabilized by hydrogen bonds, which may enhance thermal stability. Similar analysis could be hypothesized for the target compound, given its amide and morpholine functionalities .

Biological Activity

2-Methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanism of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 316.4 g/mol |

| CAS Number | 946328-04-7 |

The primary target of this compound is QcrB , a subunit of the menaquinol cytochrome c oxidoreductase complex. The interaction with QcrB inhibits the function of this enzyme, disrupting the electron transport chain critical for cellular respiration. This disruption can lead to cell death, particularly in cancer cells where metabolic pathways are often altered.

Anticancer Properties

Research indicates that the compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines through its action on metabolic pathways. The inhibition of QcrB leads to reduced ATP production, which is crucial for cancer cell survival.

Neuroprotective Effects

In addition to its anticancer activity, studies have suggested potential neuroprotective effects. The morpholine moiety in the compound may enhance its ability to cross the blood-brain barrier, allowing it to exert protective effects against neurodegenerative conditions by modulating neurotransmitter activity .

Research Findings and Case Studies

A variety of studies have investigated the biological activity of similar compounds, providing insights into structure-activity relationships (SAR). For instance:

- β-cell Protective Activity : A related study identified a benzamide analog that demonstrated protective effects against endoplasmic reticulum (ER) stress in pancreatic β-cells, suggesting potential applications in diabetes treatment. The maximum activity was reported at 100% with an EC50 of 0.1 ± 0.01 μM .

- Antimicrobial Activity : Other derivatives of morpholino-benzamides have shown promising antimicrobial properties, indicating that modifications in the thiophene and morpholine structures can significantly influence biological activity .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide, and what analytical techniques validate its purity?

- Methodological Answer : Synthesis typically involves multi-step routes, starting with benzamide core formation followed by nucleophilic substitution to introduce morpholino and thiophene groups. Solvents like toluene or DMF are used with catalysts (e.g., ytterbium triflate) to enhance efficiency . Reaction progress is monitored via TLC, while structural validation employs NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Purity is confirmed using HPLC with UV detection (λ = 254 nm) .

Q. How do solvent choice and temperature influence the yield of the final product?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while toluene minimizes side reactions in alkylation steps. Optimal temperatures range from 60–80°C for amide bond formation, with lower temperatures (0–25°C) preventing degradation during sensitive substitutions. Yield optimization requires iterative testing via DOE (Design of Experiments) .

Q. What spectroscopic methods are critical for confirming the compound’s structure?

- Methodological Answer : ¹H NMR identifies protons on the morpholino ring (δ 2.4–3.2 ppm) and thiophene (δ 6.8–7.5 ppm). ¹³C NMR confirms carbonyl (C=O) at ~168 ppm. IR spectroscopy validates amide N-H stretches (~3300 cm⁻¹). HRMS provides exact mass (e.g., [M+H]⁺ calculated for C₁₉H₂₃N₂O₂S: 367.1452) .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved during structural elucidation?

- Methodological Answer : Contradictions may arise from conformational flexibility or impurities. Use 2D NMR (COSY, HSQC) to assign overlapping signals. Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations). X-ray crystallography provides definitive confirmation if crystals are obtainable .

Q. What strategies improve reaction efficiency in large-scale synthesis without compromising purity?

- Methodological Answer : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 12 hours) while maintaining yields >85% . Continuous flow reactors enhance mixing and heat transfer for exothermic steps. Purification via flash chromatography (hexane/EtOAc gradient) or preparative HPLC minimizes side products .

Q. How can computational methods predict and optimize the compound’s reactivity in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculates transition states and activation energies for key steps (e.g., nucleophilic substitutions). Machine learning models trained on reaction databases suggest optimal conditions (solvent, catalyst). Quantum mechanics/molecular mechanics (QM/MM) simulations model interactions in biological targets .

Q. What experimental designs address discrepancies in bioactivity data across studies?

- Methodological Answer : Standardize assay protocols (e.g., fixed concentrations, cell lines) to reduce variability. Use SAR (Structure-Activity Relationship) studies to isolate pharmacophores. Validate target engagement via SPR (Surface Plasmon Resonance) or thermal shift assays. Cross-reference with PubChem BioAssay data for reproducibility .

Q. How can mechanistic studies elucidate the compound’s degradation pathways under physiological conditions?

- Methodological Answer : Simulate degradation in PBS (pH 7.4) at 37°C, monitoring via LC-MS. Isotope labeling (e.g., ¹⁸O in amide groups) traces hydrolysis pathways. Radical scavengers identify oxidative degradation routes. Kinetic isotope effects (KIEs) differentiate between acid/base-catalyzed mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.